(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide

Catalog No.
S3010903
CAS No.
945551-94-0
M.F
C23H28N2O4
M. Wt
396.487
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-d...

CAS Number

945551-94-0

Product Name

(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide

IUPAC Name

(1S,2R)-1-N,2-N-bis[(1S)-2-hydroxy-1-phenylethyl]-3,3-dimethylcyclopropane-1,2-dicarboxamide

Molecular Formula

C23H28N2O4

Molecular Weight

396.487

InChI

InChI=1S/C23H28N2O4/c1-23(2)19(21(28)24-17(13-26)15-9-5-3-6-10-15)20(23)22(29)25-18(14-27)16-11-7-4-8-12-16/h3-12,17-20,26-27H,13-14H2,1-2H3,(H,24,28)(H,25,29)/t17-,18-,19-,20+/m1/s1

InChI Key

DNHVTGGQLDMTEX-WTGUMLROSA-N

SMILES

CC1(C(C1C(=O)NC(CO)C2=CC=CC=C2)C(=O)NC(CO)C3=CC=CC=C3)C

Solubility

not available

The compound (1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide is a chiral molecule featuring a cyclopropane core with two carboxamide functional groups. Its structure includes two hydroxyphenylethyl substituents, which contribute to its potential biological activity and interaction with various biological targets. The stereochemistry of the compound is critical for its function, as the specific arrangement of atoms can influence how it interacts with enzymes and receptors in biological systems.

Typical of amides and carboxylic acids. The presence of hydroxyl groups suggests potential for hydrogen bonding and reactivity in esterification or amidation reactions. Furthermore, the cyclopropane structure can undergo ring-opening reactions under certain conditions, leading to more reactive intermediates.

Types of Reactions

  • Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Oxidation: The hydroxy groups may be oxidized to ketones or aldehydes.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique arrangement of the hydroxyphenylethyl moieties may enhance its interaction with specific biological targets, potentially leading to increased bioactivity.

Potential Biological Activities

  • Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties: The presence of phenolic structures suggests potential antimicrobial effects through mechanisms such as disrupting bacterial cell membranes or inhibiting enzyme activity.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of (1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide can be achieved through several organic chemistry techniques:

  • Starting Materials: The synthesis typically begins with readily available precursors such as cyclopropane derivatives and phenylethyl alcohols.
  • Coupling Reactions: Amide formation can be accomplished using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the reaction between carboxylic acids and amines.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography or by employing chiral auxiliaries during synthesis to ensure the desired stereochemistry.

This compound's unique structure allows it to be explored in various fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting cancer and infectious diseases.
  • Biochemical Research: As a tool compound, it can be used to study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: If found to exhibit antimicrobial properties, it could serve as a natural pesticide or herbicide.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Testing the compound against various cell lines helps elucidate its mechanism of action and efficacy.
  • High-Throughput Screening: This approach allows for rapid assessment of biological activity across multiple targets.

Several compounds share structural similarities with (1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide, which may provide insights into its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
Compound AHydroxyphenyl moietyAnticancerLacks cyclopropane structure
Compound BDimethyl substitutionAntimicrobialDifferent stereochemistry
Compound CCarboxamide groupsAnti-inflammatoryContains additional functional groups

Uniqueness

The unique combination of a cyclopropane core with bis(hydroxyphenylethyl) substituents sets this compound apart from others. Its stereochemistry and functional groups may provide distinct interactions with biological targets compared to structurally similar compounds.

XLogP3

1.4

Dates

Modify: 2024-04-15

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